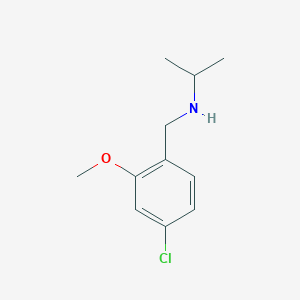![molecular formula C9H18N2O3 B7873093 (2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate](/img/structure/B7873093.png)
(2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate is a compound of significant interest in the fields of chemistry and biochemistry. This compound is a derivative of amino acids, specifically a modified form of leucine, which plays a crucial role in various biological processes. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available amino acids such as leucine and alanine.
Peptide Bond Formation: The key step involves forming a peptide bond between the amino group of alanine and the carboxyl group of leucine. This is achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) are used to protect the amino groups during the reaction. After the peptide bond formation, these protecting groups are removed using acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group into an alcohol, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives with altered electronic properties.
Reduction: Alcohol derivatives with increased solubility.
Chemistry:
- Used as a building block in the synthesis of complex peptides and proteins.
- Serves as a model compound for studying peptide bond formation and stability.
Biology:
- Investigated for its role in protein-protein interactions and enzyme catalysis.
- Used in the study of metabolic pathways involving branched-chain amino acids.
Medicine:
- Potential therapeutic agent due to its structural similarity to biologically active peptides.
- Explored for its ability to modulate immune responses and cellular signaling pathways.
Industry:
- Utilized in the production of peptide-based materials and coatings.
- Employed in the development of novel catalysts for chemical reactions.
Mechanism of Action
The mechanism by which (2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes involved in amino acid metabolism, thereby modulating cellular processes. The pathways involved include signal transduction cascades and metabolic networks that are crucial for maintaining cellular homeostasis.
Comparison with Similar Compounds
Leucine: A branched-chain amino acid with similar structural features but lacking the additional peptide bond.
Alanine: A simple amino acid that forms the basis for the synthesis of the compound.
Valine: Another branched-chain amino acid with comparable properties.
Uniqueness:
- The presence of an additional peptide bond in (2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate distinguishes it from other amino acids.
- Its ability to participate in diverse chemical reactions makes it a versatile compound for research and industrial applications.
- The compound’s structural complexity allows for unique interactions with biological targets, offering potential therapeutic benefits.
This detailed overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)C(C)[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC(C)C)C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
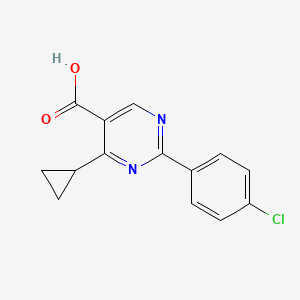
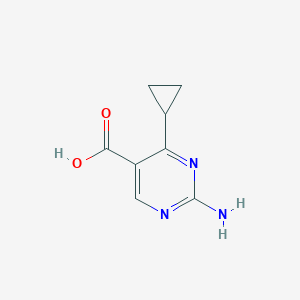
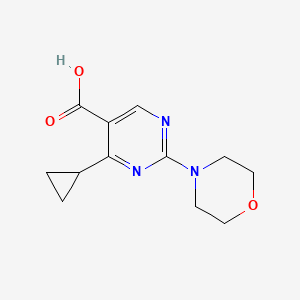
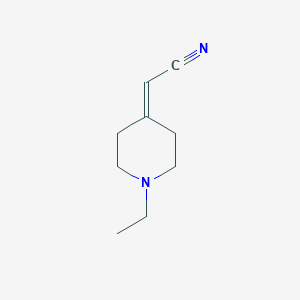
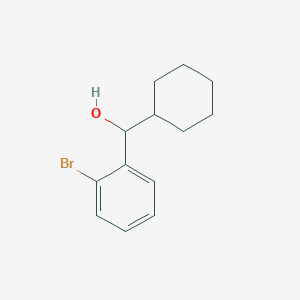
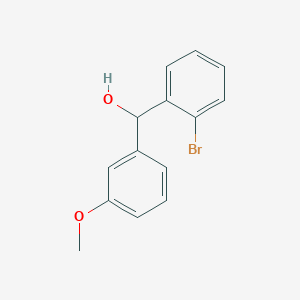

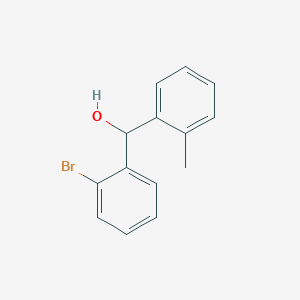
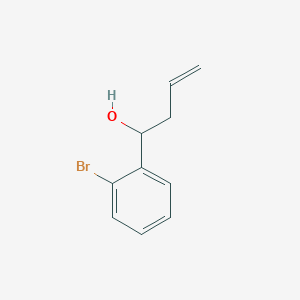
amine](/img/structure/B7873096.png)
